(S)-(-)-Pantoprazole-d7 Sodium Salt (S)-(-)-Pantoprazole-d7 Sodium Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC0200938
InChI:
SMILES:
Molecular Formula: C₁₆H₇D₇F₂N₃NaO₄S
Molecular Weight: 412.39

(S)-(-)-Pantoprazole-d7 Sodium Salt

CAS No.:

Cat. No.: VC0200938

Molecular Formula: C₁₆H₇D₇F₂N₃NaO₄S

Molecular Weight: 412.39

* For research use only. Not for human or veterinary use.

(S)-(-)-Pantoprazole-d7 Sodium Salt -

Specification

Molecular Formula C₁₆H₇D₇F₂N₃NaO₄S
Molecular Weight 412.39

Introduction

Chemical Structure and Properties

(S)-(-)-Pantoprazole-d7 Sodium Salt is characterized by its molecular formula C₁₆H₇D₇F₂N₃NaO₄S with a molecular weight of 412.39 g/mol . The compound features seven deuterium atoms replacing hydrogen atoms in the parent pantoprazole molecule, while maintaining the S-enantiomer configuration with negative optical rotation. This specific stereochemistry contributes to its pharmacological activity and research utility.

The physical and chemical properties of this compound are summarized in Table 1:

PropertyDescription
Molecular FormulaC₁₆H₇D₇F₂N₃NaO₄S
Molecular Weight412.39 g/mol
Physical AppearanceWhite to off-white crystalline powder
StereochemistryS-enantiomer (negative optical rotation)
Deuteration Pattern7 deuterium atoms (d6 major)
SolubilityFreely soluble in water
Purity (Commercial)>95% (HPLC)

The compound exhibits improved stability compared to non-deuterated pantoprazole due to the kinetic isotope effect, where carbon-deuterium bonds require more energy to break than carbon-hydrogen bonds .

Synthesis and Production

The synthesis of (S)-(-)-Pantoprazole-d7 Sodium Salt typically involves specialized deuteration techniques applied to the parent pantoprazole compound. Recent advances in deuteration methodologies have significantly improved production efficiency.

A particularly notable approach involves iterative runs in continuous-flow technology (recirculation process) to achieve high deuterium incorporation . This method allows for controlled temperature conditions that can achieve either site-selective deuteration or complete deuteration depending on the reaction parameters.

The deuteration pattern suggests that strategic positions are targeted for isotope exchange, particularly at sites prone to metabolic transformation. This design results in a compound where six deuterium atoms are the major component, as indicated by commercial product specifications .

Mechanism of Action

Pharmacological Profile

As a proton pump inhibitor, (S)-(-)-Pantoprazole-d7 Sodium Salt exhibits the same primary mechanism of action as conventional pantoprazole. It irreversibly inhibits the hydrogen-potassium adenosine triphosphatase (H⁺/K⁺-ATPase) enzyme system located at the secretory surface of gastric parietal cells .

The binding to the proton pump results in a sustained reduction of gastric acid production. The effect of this inhibition persists longer than 24 hours for all tested doses, which is characteristic of proton pump inhibitors . The S-enantiomer configuration potentially provides enhanced selectivity for the target enzyme compared to racemic mixtures.

Therapeutic Applications of Parent Compound

While (S)-(-)-Pantoprazole-d7 Sodium Salt itself is primarily a research tool, understanding the therapeutic applications of its parent compound provides important context. The non-deuterated (S)-pantoprazole sodium salt is used clinically for:

  • Treatment of erosive esophagitis associated with gastroesophageal reflux disease (GERD)

  • Management of duodenal and gastric ulcers

  • Control of pathological hypersecretory conditions such as Zollinger-Ellison syndrome

Clinical studies demonstrate that pantoprazole treatment (40 mg once daily) is associated with symptom relief in the majority of patients with both erosive reflux disease (ERD) and non-erosive reflux disease (NERD), with response rates of 76% and 64% respectively after 8 weeks of treatment .

Pharmacokinetics and Metabolism

Absorption and Distribution

Like the parent compound, (S)-(-)-Pantoprazole-d7 Sodium Salt is typically formulated as an enteric-coated preparation to prevent degradation by stomach acid. Absorption begins only after the tablet leaves the stomach environment .

Based on data from non-deuterated pantoprazole:

  • Bioavailability is approximately 77% and remains consistent with multiple dosing

  • Maximum plasma concentrations are typically reached within 2-3 hours after oral administration

  • Volume of distribution is approximately 11.0-23.6 L, indicating distribution primarily in extracellular fluid

  • Plasma protein binding is high (approximately 98%), primarily to albumin

The pharmacokinetic parameters are summarized in Table 2:

ParameterValue
Bioavailability77%
Time to peak concentration (Tmax)2-3 hours
Volume of distribution11.0-23.6 L
Protein binding98%
Elimination half-life~1.1 hours (normal metabolizers)
Clearance0.1 L/h/kg

Metabolic Pathways

The deuteration in (S)-(-)-Pantoprazole-d7 Sodium Salt specifically affects the metabolic profile of the compound. For the parent pantoprazole:

  • Primary metabolism occurs in the liver through the cytochrome P450 system

  • Main metabolic pathway involves demethylation by CYP2C19, followed by sulfation

  • Secondary pathways include oxidation mediated by CYP3A4

  • Metabolism is independent of the route of administration (intravenous or oral)

The strategic placement of deuterium atoms in (S)-(-)-Pantoprazole-d7 Sodium Salt is designed to alter these metabolic pathways, potentially slowing the rate of metabolism and extending the compound's half-life due to the kinetic isotope effect.

Analytical Applications

LC-MS/MS Quantification Methods

(S)-(-)-Pantoprazole-d7 Sodium Salt serves as an invaluable internal standard for quantitative analysis of pantoprazole in biological samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical approach for this purpose.

Several validated methods have been reported with the following typical parameters:

Analytical ParameterSpecification
Sample preparationProtein precipitation with methanol
ChromatographyReversed-phase HPLC (C8 column)
Mobile phaseAcetonitrile/water/methanol (57:25:18 v/v/v) with acetic acid and ammonium acetate
DetectionMultiple Reaction Monitoring (MRM)
Linearity range5-5,000 ng/mL
Lower limit of quantitation5 ng/mL
Extraction recovery>77.58%
Run time~4.5 minutes

The use of deuterated internal standards like (S)-(-)-Pantoprazole-d7 Sodium Salt significantly improves the accuracy and precision of analytical methods. Studies report intra-day accuracy exceeding 92.19% with precision of 0.79-5.36%, and inter-day accuracy of 85.49% or higher with precision of 0.91-12.67% .

Mass Spectrometric Characteristics

The deuterium labeling creates a distinct mass shift compared to the non-deuterated compound, which is critical for its function as an internal standard. In mass spectrometry:

  • Pantoprazole typically shows transitions at m/z 384.1→200.0

  • The deuterated compound shows adjusted transitions reflecting the mass increase from deuterium atoms

This mass difference allows clear differentiation between the analyte and internal standard, enabling accurate quantification even in complex biological matrices.

Research Applications

Pharmacokinetic Studies

(S)-(-)-Pantoprazole-d7 Sodium Salt finds primary application in pharmacokinetic studies, where it serves as:

  • An internal standard for quantitative analysis of pantoprazole in human plasma

  • A tool for investigating metabolic pathways and drug-drug interactions

  • A reference compound for bioequivalence studies comparing different pantoprazole formulations

The compound has been successfully employed in studies examining the bioequivalence of 40 mg enteric-coated pantoprazole tablets, contributing to regulatory evaluations of generic formulations .

Drug Metabolism Investigations

Due to its stable isotope labeling, (S)-(-)-Pantoprazole-d7 Sodium Salt enables detailed studies of drug metabolism pathways. The deuterium atoms serve as tracers that can be followed through biotransformation processes, allowing researchers to:

  • Identify specific metabolic routes and intermediates

  • Quantify the relative importance of different pathways

  • Evaluate the impact of genetic polymorphisms in metabolizing enzymes, particularly CYP2C19

This application is especially valuable given that CYP2C19 exhibits known genetic polymorphism, with poor metabolizer status in approximately 3% of Caucasians and African-Americans and 17-23% of Asians .

Synthesis Challenges and Innovations

Recent developments in deuteration chemistry have addressed historical challenges in producing highly deuterated compounds like (S)-(-)-Pantoprazole-d7 Sodium Salt. Innovative approaches include:

Enantioselective Deuteration

Enantioselective deuteration techniques have been developed that can maintain the stereochemical integrity of compounds while incorporating deuterium atoms. These methods are particularly relevant for producing enantiomerically pure (S)-(-)-Pantoprazole-d7 Sodium Salt .

Computational studies using density functional theory (DFT) calculations have elucidated reaction mechanisms that allow for selective deuteration while preserving stereochemistry. Techniques involve:

  • Controlled temperature conditions (often at -10°C to -50°C)

  • Specific base catalysts

  • Deuterated solvents like ethanol-d (EtOD)

Continuous Flow Technologies

Continuous flow chemistry has revolutionized deuteration processes by allowing:

  • Better temperature control

  • More efficient hydrogen-deuterium exchange

  • Possibility of recirculation to increase deuterium incorporation

  • Scalable production methods

These technological advances have improved access to high-quality deuterated compounds for research applications.

Future Research Directions

Research involving (S)-(-)-Pantoprazole-d7 Sodium Salt continues to evolve in several promising directions:

Advanced Analytical Techniques

Development of increasingly sensitive and selective analytical methods will likely enhance the utility of (S)-(-)-Pantoprazole-d7 Sodium Salt as an internal standard. Emerging approaches such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry may further improve detection limits and precision.

Personalized Medicine Applications

The compound may facilitate investigations into how genetic polymorphisms in CYP2C19 affect pantoprazole metabolism, potentially supporting personalized dosing strategies for patients with different metabolizer phenotypes.

Novel Deuteration Patterns

Research into alternative deuteration patterns may yield compounds with even greater utility for specific research applications, such as targeting particular metabolic pathways or improving mass spectrometric detection characteristics.

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